molecular formula C13H8BrF2NO B3341693 N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide CAS No. 1039903-51-9

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide

Cat. No.: B3341693
CAS No.: 1039903-51-9
M. Wt: 312.11 g/mol
InChI Key: WEFJVPBXFSWEOK-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide: is an organic compound with the molecular formula C13H8BrF2NO It is characterized by the presence of bromine and fluorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide typically involves the reaction of 2-bromo-4-fluoroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzamides, which can be further utilized in organic synthesis or as intermediates in pharmaceutical production .

Scientific Research Applications

Chemistry: N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated benzamides on cellular processes. It is also employed in the development of new bioactive molecules with potential therapeutic applications .

Medicine: Its unique structure allows for the exploration of new pharmacophores .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and ligands for various chemical processes .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFJVPBXFSWEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
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N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
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N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
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N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
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N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
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N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide

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